Thianthrene 5-oxide
CAS No.: 2362-50-7
Cat. No.: VC21332862
Molecular Formula: C12H8OS2
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2362-50-7 |
---|---|
Molecular Formula | C12H8OS2 |
Molecular Weight | 232.3 g/mol |
IUPAC Name | thianthrene 5-oxide |
Standard InChI | InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H |
Standard InChI Key | NYVGTLXTOJKHJN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O |
Canonical SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
Thianthrene 5-oxide possesses a unique molecular structure with one oxidized sulfur atom in the heterocyclic core. This structural feature is crucial for its chemical behavior and applications in organic synthesis and mechanistic studies.
Property | Value |
---|---|
Chemical Name | Thianthrene 5-oxide |
CAS Number | 2362-50-7 |
Synonyms | Thianthrene 10-oxide, Benzothianthrene Oxide |
Molecular Formula | C₁₂H₈OS₂ |
Molecular Weight | 232.32 g/mol |
MDL Number | MFCD01464038 |
The compound's structure includes two benzene rings fused to a central ring containing two sulfur atoms, with an oxygen atom bonded to one of the sulfur atoms . This selective oxidation creates distinct reactivity at the oxidized versus non-oxidized sulfur centers.
Physical Properties
Thianthrene 5-oxide exists as a solid at room temperature with well-defined physical properties that are important for its handling, storage, and application in chemical research.
Property | Value |
---|---|
Melting Point | 143-143.5 °C |
Boiling Point | 423.2±15.0 °C (Predicted) |
Density | 1.49±0.1 g/cm³ (Predicted) |
Recommended Storage Temperature | 2-8 °C |
These physical properties influence the compound's stability and reactivity under various experimental conditions, making them crucial considerations for researchers working with this material .
Chemical Properties and Reactivity
Thianthrene 5-oxide exhibits fascinating chemical behavior, particularly in oxidation-reduction reactions. The compound can undergo further oxidation to form various sulfur oxide derivatives, including 5,10-dioxide, 5,5-dioxide, and 5,5,10-trioxide, depending on the oxidizing agent and reaction conditions .
The reactivity of thianthrene 5-oxide is particularly interesting because:
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It can serve as an electrophilic or nucleophilic reagent depending on the reaction conditions.
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The sulfoxide group can participate in a wide range of transformations, including reduction back to thianthrene.
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The compound shows distinct reactivity patterns with different oxidizing agents, making it valuable as a mechanistic probe .
Safety Aspect | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
These hazard statements indicate that thianthrene 5-oxide is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment and handling procedures should be employed when working with this compound.
Synthesis and Preparation Methods
Synthetic Routes
Thianthrene 5-oxide can be synthesized through several methods, with the most common approach involving the selective oxidation of thianthrene. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide and peracids.
Applications in Research
As a Mechanistic Probe for Oxygen Transfer Processes
One of the most significant applications of thianthrene 5-oxide is its use as a mechanistic probe to distinguish between electrophilic and nucleophilic character in oxygen-transfer processes. This application has been particularly valuable in studying peroxometal complexes and hemoprotein oxidizing species .
Research has shown that when thianthrene 5-oxide interacts with different oxidizing agents, the product distribution (whether 5,10-dioxide or 5,5-dioxide forms) depends on whether the oxidizing agent acts as an electrophile or a nucleophile. This provides valuable insights into reaction mechanisms:
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Electrophilic oxidants predominantly produce the 5,10-dioxide
A study investigating Mo(VI) and W(VI) peroxo complexes found that these reagents predominantly form the corresponding sulfone when reacting with thianthrene 5-oxide, which would typically indicate a nucleophilic nature. However, competitive experiments revealed a preference for oxidizing p-chlorophenyl methyl sulfide over phenyl methyl sulfoxide, which is characteristic of electrophilic oxygen transfer. These apparently contrasting findings were interpreted as evidence of radical pathways in the oxidation reactions of thianthrene 5-oxide by these peroxo complexes .
In Late-Stage C-H Functionalization
Thianthrene 5-oxide serves as a sulfoxide-based reagent for late-stage carbon-hydrogen bond functionalization. Developed by the Ritter Laboratory, C-H functionalization via thianthrenation proceeds with greater than 99% selectivity and produces functionalized arenes that can serve as synthetic linchpins for diverse subsequent transformations .
This reagent is particularly effective for electron-rich arenes (more electron-rich than anisole). For other arenes, the fluorinated TFT S-oxide has been demonstrated as the preferred thianthrenation reagent .
The ability to selectively functionalize C-H bonds in complex molecules is a significant advantage in modern organic synthesis, particularly in the late stages of natural product synthesis and drug development.
Reactivity with Hemoprotein Oxidizing Species
Extensive research has investigated the interactions between thianthrene 5-oxide and various hemoprotein oxidizing species, revealing important insights into their mechanisms and reactivity patterns.
Cytochrome P450 Interactions
Studies have shown that cytochrome P450 oxidizes thianthrene 5-oxide to the 5,10-dioxide rather than the 5,5-dioxide. Additionally, it can oxidize the 5,5-dioxide rapidly and the 5,10-dioxide slowly to form the 5,5,10-trioxide. These observations indicate that the oxidizing species in cytochrome P450 is electrophilic in nature .
Peroxidase and Hemoglobin Studies
Human hemoglobin with hydrogen peroxide yields multiple oxidation products, including the 5,5-dioxide, 5,10-dioxide, and 5,5,10-trioxide, indicating a complex oxidation mechanism .
The table below summarizes these reactivity patterns:
Enzyme/Protein System | Primary Oxidation Product | Further Oxidation | Mechanistic Implication |
---|---|---|---|
Cytochrome P450 | 5,10-dioxide | Rapidly forms 5,5,10-trioxide | Electrophilic oxidant, powerful |
Chloroperoxidase | 5,10-dioxide | Poor conversion to trioxide | Electrophilic oxidant, less powerful |
Horseradish Peroxidase/H₂O₂ | No reaction | - | - |
Horseradish Peroxidase/DHFA | 5,5-dioxide | - | DHFA-derived co-oxidizing species |
Human Hemoglobin/H₂O₂ | Multiple products | Forms 5,5,10-trioxide | Complex oxidation mechanism |
Manufacturer | Product Description | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | Thianthrene S-oxide | ≥95% | 1 g | $130 |
Sigma-Aldrich | Thianthrene S-oxide | ≥95% | 5 g | $570 |
American Custom Chemicals Corporation | Benzothianthrene Oxide | 95.00% | 5 mg | $495.21 |
Ambeed | Thianthrene 5-oxide | 97% | 1 g | $257 |
Ambeed | Thianthrene 5-oxide | 97% | 5 g | $891 |
This pricing information indicates that thianthrene 5-oxide is a relatively high-value research chemical, likely due to its specialized applications and the complexity of its synthesis .
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